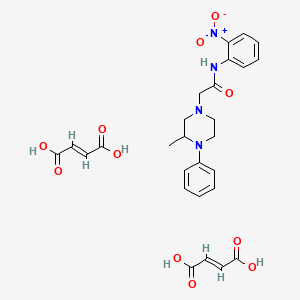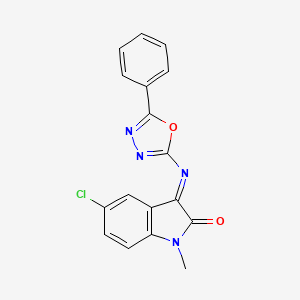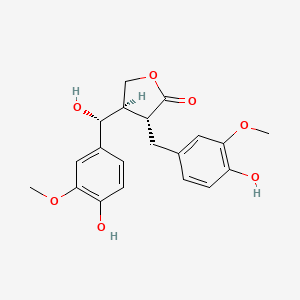
3-Methyl-11-(4-methylpiperazino)-10,11-dihydrodibenzo(b,f)thiepin monomethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-11-(4-methylpiperazino)-10,11-dihydrodibenzo(b,f)thiepin monomethanesulfonate is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a dibenzo(b,f)thiepin core, a piperazine ring, and a methanesulfonate group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-11-(4-methylpiperazino)-10,11-dihydrodibenzo(b,f)thiepin monomethanesulfonate typically involves multiple steps:
Formation of the Dibenzo(b,f)thiepin Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the dibenzo(b,f)thiepin structure.
Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the dibenzo(b,f)thiepin core.
Methylation: The methyl groups are introduced via methylation reactions using methylating agents such as methyl iodide.
Formation of the Monomethanesulfonate Salt: The final step involves the reaction of the compound with methanesulfonic acid to form the monomethanesulfonate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to corresponding amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 3-Methyl-11-(4-methylpiperazino)-10,11-dihydrodibenzo(b,f)thiepin monomethanesulfonate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It is used in assays to investigate binding affinities and reaction mechanisms.
Medicine
The compound has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders. Its ability to interact with specific receptors in the brain makes it a candidate for further pharmacological studies.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.
Mécanisme D'action
The mechanism of action of 3-Methyl-11-(4-methylpiperazino)-10,11-dihydrodibenzo(b,f)thiepin monomethanesulfonate involves its interaction with specific molecular targets. The piperazine ring is known to interact with neurotransmitter receptors, modulating their activity. The compound may also influence signal transduction pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Methyl-11-(4-methylpiperazino)-10,11-dihydrodibenzo(b,f)thiepin hydrochloride
- 3-Methyl-11-(4-methylpiperazino)-10,11-dihydrodibenzo(b,f)thiepin sulfate
- 3-Methyl-11-(4-methylpiperazino)-10,11-dihydrodibenzo(b,f)thiepin phosphate
Uniqueness
The monomethanesulfonate salt of 3-Methyl-11-(4-methylpiperazino)-10,11-dihydrodibenzo(b,f)thiepin is unique due to its enhanced solubility and stability compared to other salts. This makes it more suitable for certain applications, particularly in pharmaceutical formulations.
Propriétés
Numéro CAS |
84964-83-0 |
|---|---|
Formule moléculaire |
C21H28N2O3S2 |
Poids moléculaire |
420.6 g/mol |
Nom IUPAC |
methanesulfonic acid;1-methyl-4-(2-methyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine |
InChI |
InChI=1S/C20H24N2S.CH4O3S/c1-15-7-8-17-18(22-11-9-21(2)10-12-22)14-16-5-3-4-6-19(16)23-20(17)13-15;1-5(2,3)4/h3-8,13,18H,9-12,14H2,1-2H3;1H3,(H,2,3,4) |
Clé InChI |
WPCWKHOGHHGQSW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)C(CC3=CC=CC=C3S2)N4CCN(CC4)C.CS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tricalcium;5-[(Z)-(3-carboxy-4-oxidophenyl)-(3-carboxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-oxidobenzoate](/img/structure/B12781067.png)

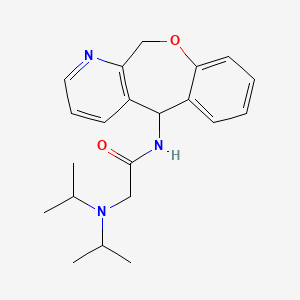
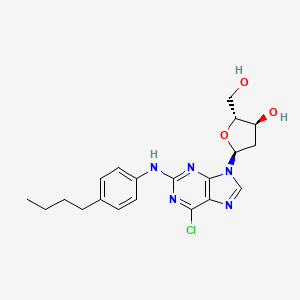
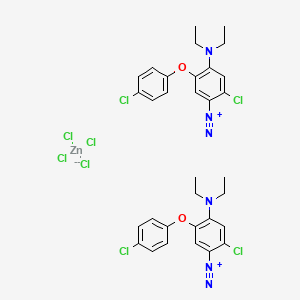
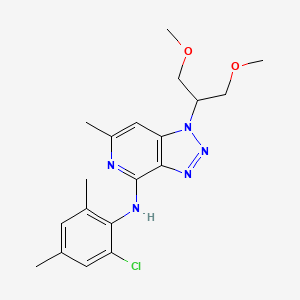
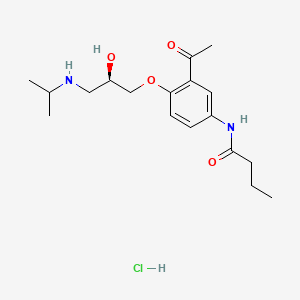
![6-chloro-2-[(E)-2-(1,2-diphenylindol-3-yl)ethenyl]-1,3-bis(prop-2-enyl)-2H-imidazo[4,5-b]quinoxalin-9-ium;4-methylbenzenesulfonic acid](/img/structure/B12781102.png)
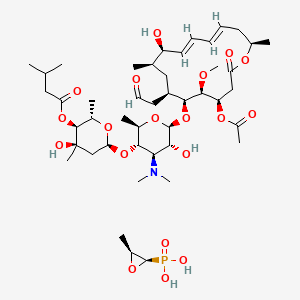
![(3E)-N,N-dimethyl-3-[2-(methylsulfanylmethyl)thioxanthen-9-ylidene]propan-1-amine;oxalic acid](/img/structure/B12781110.png)

